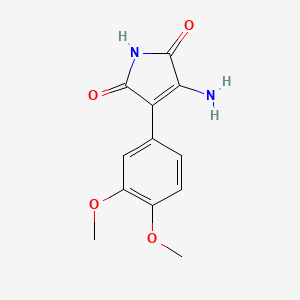

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-amino-4-(3,4-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)12(16)14-11(9)15/h3-5H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTSVOCADGGDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carbonyl compounds and nitrous acid . This reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit promising anticancer activity. The compound has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that similar pyrrole derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. The ability of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione to interact with ATP-binding domains of growth factor receptors suggests potential as a targeted cancer therapy .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione | HCT-116 | 0.01 | Tyrosine kinase inhibition |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 0.016 | ATP-binding domain interaction |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | 0.012 | Growth factor receptor inhibition |

Antioxidant Activity

The compound also exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and reducing cellular damage . This aspect opens avenues for its application in nutraceuticals and functional foods.

Synthesis and Derivatives

The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves various chemical reactions that can be optimized to enhance yield and purity. The compound can be synthesized through the reaction of suitable anilines with pyrrole derivatives under controlled conditions .

Table 2: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Aniline + Pyrrole derivative | Ethanol, reflux | 85 |

| 2 | Addition of amine | Stirring at room temperature | 90 |

Material Science Applications

In addition to biological applications, this compound may have potential uses in materials science. Its unique chemical structure allows for the exploration of its properties in organic electronics and photonic devices. The incorporation of such compounds into polymers could lead to materials with enhanced electrical conductivity or light-emitting properties .

Mechanism of Action

The mechanism by which 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets. The amino and dimethoxyphenyl groups can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

3,4-Dimethyl-1H-pyrrole-2,5-dione Derivatives (2a–2f)

Key Features :

- Substituents: Methyl groups at positions 3 and 4 (e.g., compound 2a) .

- Biological Activity: Anti-inflammatory: Inhibited IL-6 and TNF-α production in PBMCs (IC₅₀: 5–20 μM for 2a–2d) . Antibacterial: Moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) . The amino group in the target compound may enhance interactions with polar enzyme active sites, improving potency .

3-(3,4-Dimethoxyphenyl)-1-(2-(4-(methylsulfonyl)phenyl)-2-oxoethyl)-4-(p-tolyl)-1H-pyrrole-2,5-dione (21f)

Key Features :

- Substituents: 3,4-Dimethoxyphenyl at position 3, p-tolyl at position 4, and a methylsulfonylphenyl ethyl ketone side chain .

- Biological Activity: Demonstrated P-glycoprotein (P-gp) inhibition, enhancing chemotherapeutic efficacy in multidrug-resistant cancers . Comparison: The methylsulfonyl group in 21f improves solubility but may introduce metabolic instability.

Curcumin Analogs (TMC, DMCHC)

Key Features :

- β-Diketone core replaced with a pyrrole-2,5-dione-like structure; 3,4-dimethoxyphenyl substituents .

- Biological Activity: DNMT1 inhibition (IC₅₀: ~10 μM), comparable to curcumin but with enhanced metabolic stability . Comparison: The target compound’s rigid pyrrole-dione core eliminates the β-diketone’s susceptibility to keto-enol tautomerism, improving chemical stability.

Pharmacokinetic and Structural Insights

Stereochemical Considerations

- Pyrrole-2,5-dione derivatives (e.g., 2a–2f) exhibit Z/E stereoisomerism in solution and solid states, influencing receptor binding . The target compound’s 3-amino group may restrict rotational freedom, favoring a single bioactive conformation .

Metabolic Stability

- Compounds like DMCHC () show that blocking metabolic sites (e.g., phenolic groups) enhances stability. The target compound’s dimethoxyphenyl group similarly protects against oxidative metabolism, while the amino group may introduce new metabolic pathways (e.g., acetylation) .

Activity Comparison Table

Biological Activity

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring with an amino group and a dimethoxyphenyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The IUPAC name for this compound is 3-amino-4-(3,4-dimethoxyphenyl)pyrrole-2,5-dione. Its molecular formula is with a molecular weight of approximately 248.24 g/mol. The structure is characterized by the presence of both an amino group and a dimethoxyphenyl group, which are critical for its biological activity.

The biological effects of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione are believed to arise from its interactions with various molecular targets within cells. The amino and dimethoxyphenyl groups can engage with enzymes and receptors, potentially altering cellular pathways related to cancer progression and microbial resistance .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may interact with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor angiogenesis and growth.

Biological Activity Studies

Research has demonstrated that derivatives of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione exhibit significant biological activities:

- Anticancer Activity : Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown effectiveness against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating potent cytotoxicity .

- Antimicrobial Properties : The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the biological activity of 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione:

- Study on Antitumor Activity : A study synthesized several derivatives and tested their ability to inhibit cancer cell growth. One derivative demonstrated an IC50 value of approximately M against colon cancer cell lines .

- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that these compounds can form stable complexes with ATP-binding domains of EGFR and VEGFR2. This suggests their potential as targeted therapies for cancers associated with these receptors .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.